molecular formula C25H21FN2O3 B2808680 5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005040-38-9

5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2808680
CAS No.: 1005040-38-9
M. Wt: 416.452
InChI Key: YDFNFNCLYUEFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H21FN2O3 and its molecular weight is 416.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Dihydro-2H-pyrrolo[3,4-d]isoxazole derivatives, such as the one mentioned, are synthesized through 1,3-dipolar cycloaddition reactions involving nitrones and 1H-pyrrole-2,3-diones. This process yields various substituted pyrrolo[3,2-d]isoxazoles with specific structural configurations, as demonstrated by Moroz et al. (2018) who synthesized and confirmed the structures of such derivatives through single-crystal X-ray analysis (Moroz et al., 2018).

Photophysical Properties and Applications

The photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, which are related to dihydro-2H-pyrrolo[3,4-d]isoxazole derivatives, have been studied for their potential application in organic optoelectronic materials and biological systems. Zhang et al. (2014) reported on derivatives that demonstrated significant red-shifts in absorption and emission bands, indicating their suitability for use in light-emitting diodes and as acid-base indicators due to increased water solubility (Zhang et al., 2014).

Metallo-Supramolecular Polymers

Dihydro-2H-pyrrolo[3,4-d]isoxazole derivatives have also found application in the synthesis of metallo-supramolecular polymers. Chen et al. (2014) synthesized new building blocks based on diketopyrrolo[3,4-c]pyrrole (DPP) and directed self-assembly polymerizations with transition metal ions Zn2+ and Cd2+, leading to polymers with strong and broad visible absorption and low band gaps, indicative of their potential in photovoltaic applications (Chen et al., 2014).

Properties

IUPAC Name

5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c1-2-16-8-14-19(15-9-16)27-24(29)21-22(17-10-12-18(26)13-11-17)28(31-23(21)25(27)30)20-6-4-3-5-7-20/h3-15,21-23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFNFNCLYUEFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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